molecular formula C9H12O4 B018163 2,3,4-Trimethoxyphenol CAS No. 19676-64-3

2,3,4-Trimethoxyphenol

Cat. No.: B018163
CAS No.: 19676-64-3
M. Wt: 184.19 g/mol
InChI Key: OLUNIGWWQYXBJA-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 3, and 4 positions. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .

Mechanism of Action

Target of Action

The primary targets of 2,3,4-Trimethoxyphenol are numerous and diverse, reflecting its role as a pharmacophore in many potent agents . These targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets to induce a range of biochemical changes. For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits the function of Hsp90, a protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within cells .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby blocking cell division . By inhibiting Hsp90, it can lead to the misfolding of proteins, disrupting cellular functions . The inhibition of TrxR can lead to an increase in oxidative stress within cells .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. Its anti-cancer effects are notable, as it effectively inhibits cell division and induces oxidative stress . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethoxyphenol can be synthesized through several methods. One common approach involves the methylation of 2,3,4-trihydroxyphenyl formaldehyde using dimethyl sulfate in the presence of a quaternary ammonium salt and sodium hydroxide at 50-70°C. The reaction mixture is then separated, washed, and distilled under vacuum to obtain the final product .

Another method involves the oxidation of 2,3,4-trimethoxybenzaldehyde using hydrogen peroxide in the presence of sulfuric acid. The reaction is carried out at room temperature for 24 hours, followed by extraction and purification to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to simpler phenolic compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Quinones, methoxy-substituted quinones.

    Reduction: Phenolic derivatives.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2,3,4-Trimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    3,4,5-Trimethoxyphenol: Another trimethoxyphenol derivative with methoxy groups at different positions.

    2,4,6-Trimethoxyphenol: A derivative with methoxy groups at the 2, 4, and 6 positions.

Uniqueness: 2,3,4-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other trimethoxyphenol derivatives, it exhibits different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3,4-trimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUNIGWWQYXBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345308
Record name 2,3,4-Trimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19676-64-3
Record name 2,3,4-Trimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3,4-Trimethoxybenzaldehyde (5 g) was suspended in anhydrous methylene chloride (50 ml), followed by addition of m-chloroperbenzoic acid (10 g; purity of 70%) to heat and stir the resulting mixture at 50° C. for 3 hours. After distilling off the solvents under reduced pressure, the residue was dissolved in ethyl acetate (100 ml) and washed in an aqueous saturated sodium hydrogen carbonate solution, in water and in a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. Then, the solvents were distilled off under reduced pressure. To the residue were added dioxane (15 ml) and a 3N sodium hydroxide solution (15 ml), prior to stirring at room temperature for 30 minutes and adjustment to acidity with dilute hydrochloric acid, followed by ethyl acetate extraction three times. The organic phase was washed in water and in a saturated sodium chloride solution and dried over anhydrous magnesium sulfate, followed by distillation of the solvents under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=3:1), to recover 2,3,4-trimethoxyphenol (2.4 g; yield of 51%). By 1H-NMR (90 MHz, CDCl3), the compound has the peaks shown below.
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5 g
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10 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Following a modified procedure by Tremblay et al.,17 2,3,4-trimethoxybenzaldehyde (16, 6.075 g, 31.0 mmol) was dissolved in MeOH (60.0 mL), and then H2SO4 (0.6 mL) and 35% aq. H2O2 (4.0 mL, ˜40 mmol) was added at room temperature. The reaction was then heated to reflux for 2 hrs and monitored by TLC (1:4 EtOAc:hexanes) for completion. When the reaction was complete the solution was cooled and extracted with ethyl acetate. The layers are separated and the organic layer was washed with brine, dried over MgSO4, and filtered. Flash chromatography (1:4 EtOAc:hexanes) provides 17 (5.564 g, 30.2 mmol, 98%) as a light red oil.
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6.075 g
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0.6 mL
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4 mL
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hexanes
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60 mL
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hexanes
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98%

Synthesis routes and methods IV

Procedure details

A solution of 2,3,4-trimethoxybenzaldehyde (1.00 g, 5.10 mmol) and 30 wt/v % hydrogen peroxide (0.672 mL, 6.52 mmol) in conc. H2SO4 (0.102 mL) and MeOH (10.19 mL) was stirred overnight at 25° C. under N2. After this time the mixture was diluted with water (20 mL) and extracted with CH2Cl2 (3×30 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford the crude product. This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 360 mL, gradient to 50% EtOAc in hexanes over 2088 mL) to afford 2,3,4-trimethoxyphenol, as a colorless oil. Rf=0.93 (50% EtOAc/hexanes). LCMS calc.=185.1; found=185.2 (M+H)+. 1H NMR (600 MHz, CDCl3): δ 6.62 (d, J=9.0 Hz, 1 H); 6.55 (d, J=8.9 Hz, 1 H); 5.49 (s, 1 H); 3.94 (s, 3 H); 3.89 (s, 3 H); 3.80 (s, 3 H).
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1 g
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0.672 mL
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0.102 mL
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10.19 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3,4-Trimethoxyphenol in the synthesis of Coenzyme Q10?

A1: Coenzyme Q10 is a crucial molecule in cellular energy production. This compound serves as a starting material in a multi-step synthesis of this coenzyme. One approach utilizes a Vilsmeier-Haack reaction to convert this compound (I) to 6-Methyl-2,3,4-tri-methoxybenzaldehyde (II). [] This aldehyde is then transformed into other intermediates, ultimately leading to the synthesis of Coenzyme Q10.

Q2: How is this compound used in the synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone, another important intermediate for Coenzyme Q synthesis?

A2: this compound can be converted to 2,3-Dimethoxy-5-methyl-p-benzoquinone through a two-step process. First, a Mannich reaction with formaldehyde and a suitable amine introduces a methyl group at the 6-position of the phenol. [] Subsequent oxidation of this intermediate yields the desired 2,3-Dimethoxy-5-methyl-p-benzoquinone, a key component in Coenzyme Q synthesis.

Q3: Can you explain the role of this compound in the synthesis of (±)-antroquinonol?

A3: (±)-antroquinonol, a potential anticancer compound, possesses a unique 4-hydroxy-2,3-dimethoxycyclohex-2-enone core. [] Interestingly, this compound can be oxidized to 2,3,4,4-tetramethoxycyclohexadienone. This highly electron-rich dienone undergoes a key Michael reaction with dimethylcuprate, ultimately setting the stage for the construction of (±)-antroquinonol's core structure through subsequent alkylation, reduction, and epimerization steps. []

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